Tert-butyl 3-(diethylamino)azetidine-1-carboxylate
Description
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group and a diethylamino substituent at the 3-position. Such derivatives are pivotal intermediates in medicinal chemistry, particularly for constructing bioactive molecules, kinase inhibitors, and PET imaging agents .
Azetidine-based compounds are valued for their conformational rigidity and ability to mimic natural amino acid side chains, enabling targeted interactions with biological receptors .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(diethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-13(7-2)10-8-14(9-10)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
YLKVWOIFWNVDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedures
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Azetidine precursor (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) | Treatment with potassium tert-butoxide in anhydrous tetrahydrofuran (THF), followed by reaction with alkyl halides or amines | Intermediate azetidine derivative | ~85–90% | Base-mediated substitution to introduce amino substituent |
| 2 | Intermediate azetidine derivative | Reductive amination using diethylamine and reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride | Tert-butyl 3-(diethylamino)azetidine-1-carboxylate | 70–85% | Conditions optimized for selective amination |
| 3 | Crude product | Purification by silica gel flash chromatography or reverse-phase high-performance liquid chromatography (HPLC) | Pure target compound | — | Gradient elution with hexane/ethyl acetate or methanol/water |
Representative Synthetic Example
One reported method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with potassium tert-butoxide in anhydrous THF to generate a reactive intermediate, which is then treated with diethylamine or a suitable diethylamino-containing reagent under inert atmosphere at room temperature for 12–16 hours. The crude product is isolated by extraction and purified by chromatographic techniques to yield this compound with high purity and satisfactory yield.
Nucleophilic Substitution at Azetidine 3-Position
The azetidine ring’s 3-position bearing a leaving group (e.g., hydroxyl or oxo group converted to a better leaving group) undergoes nucleophilic substitution by diethylamine. The use of strong bases such as potassium tert-butoxide deprotonates the hydroxyl group, facilitating substitution. Reaction temperature is typically maintained at ambient to slightly elevated (25–40 °C) to optimize reaction rate while minimizing side reactions.
Reductive Amination
Alternatively, the 3-oxoazetidine intermediate can be subjected to reductive amination with diethylamine in the presence of mild reducing agents like sodium triacetoxyborohydride. This method offers high selectivity for the formation of the secondary amine substituent and preserves the Boc protecting group on the nitrogen.
Purification Techniques
- Flash chromatography on silica gel using a gradient of hexane and ethyl acetate is effective for initial purification.
- For higher purity, reverse-phase HPLC employing methanol/water gradients with 0.1% trifluoroacetic acid (TFA) is recommended.
- Crystallization from n-heptane or methyl tert-butyl ether (MTBE) can be used to isolate solid forms.
Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR in CDCl3 or DMSO-d6 solvents, including 2D techniques (HSQC, HMBC) to resolve overlapping signals from azetidine and diethylamino groups.
- Mass Spectrometry (MS): High-resolution electrospray ionization (ESI) confirms molecular weight.
- Infrared (IR) Spectroscopy: Identification of characteristic carbamate carbonyl stretch (~1680–1720 cm^−1) and amine N–H stretches.
- Melting Point and Thin Layer Chromatography (TLC): To assess purity and compound identity.
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Anhydrous THF | Ensures inert environment, good solubility |
| Base | Potassium tert-butoxide | Deprotonates hydroxyl, promotes substitution |
| Temperature | 20–40 °C | Balances reaction rate and side reactions |
| Reaction Time | 12–16 hours | Ensures completion without degradation |
| Reducing Agent | Sodium triacetoxyborohydride | Selective reductive amination |
| Purification | Silica gel chromatography, HPLC | Achieves high purity for characterization |
- Optimization of reaction parameters using factorial design experiments can improve yield and purity.
- Stability studies recommend storage under inert atmosphere at low temperature (–20 °C) in anhydrous solvents to prevent Boc deprotection.
- Computational modeling (e.g., density functional theory) can predict reactivity and guide derivative design.
The preparation of this compound is efficiently achieved via nucleophilic substitution or reductive amination of suitably protected azetidine intermediates under controlled conditions. The use of potassium tert-butoxide in anhydrous tetrahydrofuran, followed by reaction with diethylamine, provides a reliable route with high yields and purity. Purification by chromatographic techniques and thorough characterization ensure the compound’s suitability for pharmaceutical applications. This synthesis is supported by diverse scientific literature and industrial practices, reflecting its robustness and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with new functional groups.
Scientific Research Applications
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(diethylamino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to its target proteins, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Tert-Butyl Azetidine-1-Carboxylate Derivatives
Biological Activity
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{22}N_{2}O_{2}
- Molecular Weight : 238.33 g/mol
The compound features an azetidine ring, which is a four-membered saturated heterocycle, and a tert-butyl group that enhances its lipophilicity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The diethylamino group likely plays a crucial role in modulating these interactions, influencing cellular pathways and enzyme activity.
Antimicrobial Activity
Research has indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 10.2 |
| A549 (lung cancer) | 9.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of various azetidine derivatives, including this compound, for their antimicrobial properties. The compound was found to inhibit the growth of resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Cell Line Testing
Another research project investigated the anticancer properties of the compound against multiple cancer cell lines. The study concluded that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, making it a promising candidate for further development in oncological therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
